5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide
Description
5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted with a 4-bromophenoxy methyl group. This compound belongs to a class of hydrazide-hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-8-1-3-9(4-2-8)17-7-10-5-6-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIAUFGQVQAHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190369 | |
| Record name | 5-[(4-Bromophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438530-78-0 | |
| Record name | 5-[(4-Bromophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438530-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the carbohydrazide moiety may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical differences:
Key Observations :
- Aromatic Substitutions: The naphthyloxy analog () exhibits lower solubility due to its bulky aromatic group, whereas the methoxy-propylphenoxy derivative () balances lipophilicity with moderate solubility .
Antimicrobial Activity
- Azole Derivatives (e.g., Compound XIII): Derived from furan-2-carbohydrazide, these compounds show broad-spectrum antimicrobial activity. For instance, 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII) exhibits potency against Staphylococcus aureus and Escherichia coli .
- 1,3,4-Oxadiazole-Thione Derivatives : Naphtho[2,1-b]furan-2-carbohydrazide analogs demonstrate moderate antifungal activity against Candida albicans, attributed to the oxadiazole-thione moiety .
Antioxidant Activity
- Biginelli-Type Pyrimidines : Furanyl derivatives with thioxo-tetrahydropyrimidine cores (e.g., Compound 3c) show strong radical scavenging activity (IC50 = 0.6 mg/mL) but weak H2O2 scavenging compared to gallic acid .
Anticancer Potential
- Piperazine-Oxadiazole Derivatives : Compounds like 1-methyl-4-[5-(naphthofuran-2-yl)-oxadiazol-2-yl]piperazines inhibit cancer cell proliferation, with activity linked to the oxadiazole-piperazine scaffold .
Biological Activity
5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₁BrN₂O₃ and a molecular weight of approximately 311.135 g/mol. The presence of the bromine atom in the phenoxy group enhances its reactivity, while the furan ring contributes to its biological activity. The compound exhibits a combination of functional groups that may interact with various biological targets.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
The antimicrobial properties of this compound have been assessed through various studies. For instance, compounds with similar structures have shown effectiveness against:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Variable activity |
| Candida albicans | Effective at higher concentrations |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The following table summarizes the findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, reflecting the compound's potency against these cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activities, revealing that modifications to the furan and carbohydrazide moieties significantly affected biological activity.
- Molecular Docking Studies : In silico docking studies suggested that the compound interacts favorably with key enzymes involved in cancer progression, potentially leading to the development of more potent analogs.
- Comparative Analysis : Research comparing this compound with structurally similar compounds indicated that bromine substitution enhances binding affinity to molecular targets, which may explain its increased biological activity.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
